molecular formula C18H12F2N4O B7785016 CID 5306354

CID 5306354

Cat. No. B7785016
M. Wt: 338.3 g/mol
InChI Key: JNFFNXVKJRRJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5306354 is a useful research compound. Its molecular formula is C18H12F2N4O and its molecular weight is 338.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5306354 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5306354 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 5306354 involves the condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-4-methylpyridine followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-4-methylpyridine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine and 2-amino-4-methylpyridine in ethanol., Step 2: Add hydrochloric acid to the mixture and heat under reflux for 24 hours., Step 3: Cool the mixture and filter the precipitate., Step 4: Dissolve the precipitate in sodium hydroxide solution., Step 5: Add sodium borohydride to the solution and stir for 2 hours., Step 6: Acidify the solution with hydrochloric acid., Step 7: Filter the precipitate and wash with water., Step 8: Dry the product to obtain CID 5306354.

properties

IUPAC Name

7-(2,4-difluorophenyl)-2-hydroxy-9-methyl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O/c1-9-16-15(24(23-9)14-5-3-12(19)7-13(14)20)4-2-10-6-11(8-21)18(25)22-17(10)16/h3,5-7H,2,4H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFFNXVKJRRJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3=NC(=C(C=C3CC2)C#N)O)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1C3=NC(=C(C=C3CC2)C#N)O)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5306354

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.